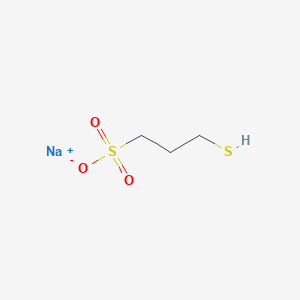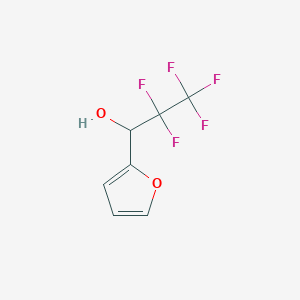![molecular formula C14H9N3O4S B7724490 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B7724490.png)
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a nitrophenyl group attached to the imidazo[2,1-b]thiazole core, which is further connected to an acrylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid typically involves a multi-step process. One common method starts with the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. This reaction produces ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate, which is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The final step involves the hydrolysis of the ester group to yield the acrylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .
化学反应分析
Types of Reactions
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylic acid moiety can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
科学研究应用
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
作用机制
The mechanism of action of 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins, while the imidazo[2,1-b]thiazole core can form hydrogen bonds with polar residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the imidazo[2,1-b]thiazole ring.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds have a carboxamide group instead of the acrylic acid moiety.
Uniqueness
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is unique due to the presence of the nitrophenyl group, which enhances its electronic properties and potential biological activity. The acrylic acid moiety also provides additional sites for chemical modification, making it a versatile compound for various applications .
属性
IUPAC Name |
(E)-3-[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-12(19)6-5-11-13(15-14-16(11)7-8-22-14)9-1-3-10(4-2-9)17(20)21/h1-8H,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWRXQJZVOXGPE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724470.png)






